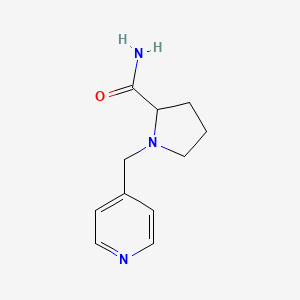

1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring substituted with a pyridin-4-ylmethyl group and a carboxamide group

Métodos De Preparación

The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridin-4-ylmethyl group and the carboxamide functionality. One common synthetic route involves the reaction of pyrrolidine with a pyridin-4-ylmethyl halide under basic conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Análisis De Reacciones Químicas

1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrrolidine and pyridine rings.

Aplicaciones Científicas De Investigación

1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has several scientific research applications:

Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyridin-4-ylmethyl group can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein. The carboxamide group can form hydrogen bonds with the target, further stabilizing the interaction.

Comparación Con Compuestos Similares

1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

Pyrrolidine-2,5-dione: This compound features a similar pyrrolidine ring but with a different substitution pattern, leading to distinct chemical and biological properties.

Pyrrolidine-2-carboxylic acid: This compound lacks the pyridin-4-ylmethyl group, resulting in different reactivity and applications.

Pyridin-4-ylmethylamine: This compound contains the pyridin-4-ylmethyl group but lacks the pyrrolidine ring, leading to different biological activities and uses.

The uniqueness of this compound lies in its combination of the pyrrolidine ring, pyridin-4-ylmethyl group, and carboxamide functionality, which together confer specific chemical reactivity and biological activity.

Actividad Biológica

1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimalarial properties and other therapeutic applications. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structural components, which include a pyridine ring and a pyrrolidine moiety. This structural configuration is believed to contribute to its biological activity.

Chemical Structure

- IUPAC Name : this compound

- CAS Number : 2034202-36-1

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound derivatives. A significant study focused on prolyl-tRNA synthetase (PRS) as a target for malaria treatment. The results indicated that the compound exhibited low double-digit nanomolar activity against resistant strains of Plasmodium falciparum (Pf) and Plasmodium vivax (Pv) .

Table 1: Antimalarial Activity Data

| Compound | Strain Tested | IC50 (nM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | Pf 3D7 | 10 | >50 |

| Active Enantiomer 1-S | NF54 | 13 | >50 |

| Active Enantiomer 1-S | NF175 | 9 | >50 |

The compound demonstrated effective inhibition of both blood stage and liver stage schizonts, indicating its potential for causal prophylaxis against malaria. However, it also exhibited a slow killing profile and some propensity for resistance development .

The mechanism by which this compound exerts its effects involves binding to the ATP-site of PRS, leading to inhibition of protein synthesis in the malaria parasite. This interaction is crucial for the growth and replication of Plasmodium species .

Other Biological Activities

In addition to its antimalarial properties, preliminary investigations suggest that this compound may exhibit other biological activities, including:

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Antibacterial Effects : The compound may possess antibacterial properties against various pathogens.

Study on Antimalarial Efficacy

A notable study involved screening a library of compounds designed as PRS inhibitors. The results indicated that derivatives of this compound not only inhibited Plasmodium growth but also showed acceptable selectivity against mammalian cells (HEK293), with a selectivity index greater than 50 .

In Vivo Studies

In vivo efficacy was demonstrated in humanized SCID mouse models infected with malaria. The results confirmed that these compounds could effectively reduce parasitemia levels, supporting their potential use in therapeutic settings .

Propiedades

IUPAC Name |

1-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-11(15)10-2-1-7-14(10)8-9-3-5-13-6-4-9/h3-6,10H,1-2,7-8H2,(H2,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRRMVOZECTRRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=NC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.